molecular formula C10H9NO3 B8455520 5-(2-Methylphenyl)oxazolidine-2,4-dione

5-(2-Methylphenyl)oxazolidine-2,4-dione

Cat. No.: B8455520
M. Wt: 191.18 g/mol
InChI Key: LKXXYQWSDWFHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methylphenyl)oxazolidine-2,4-dione is a high-purity chemical reagent supplied for research and development purposes. This compound belongs to the oxazolidine-2,4-dione chemical class, a scaffold recognized in medicinal chemistry for its diverse biological potential. The 2,4-oxazolidinedione core is a key structural feature in various synthetic compounds studied for their biological activity . Researchers value this core structure for its versatility; for instance, closely related 3-aryloxazolidine-2,4-dione derivatives have been synthesized and evaluated as potential monoamine oxidase (MAO) inhibitors, which are targets in neurological research . Furthermore, structural analogues, specifically 5-substituted oxazolidine-2,4-diones, have been identified in patent literature for their hypoglycemic (blood glucose-lowering) properties . Another significant area of investigation involves the comparison with thiazolidinedione isomers, which are well-known as PPARγ agonists and established antidiabetic agents like pioglitazone . The presence of the oxazolidinedione ring in these contexts makes this compound a compound of interest for researchers in pharmaceutical chemistry and drug discovery, particularly for exploring new modulators of enzymatic activity and metabolic pathways. The specific physicochemical properties and mechanism of action for this particular derivative are subjects for ongoing investigation. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

5-(2-methylphenyl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C10H9NO3/c1-6-4-2-3-5-7(6)8-9(12)11-10(13)14-8/h2-5,8H,1H3,(H,11,12,13)

InChI Key

LKXXYQWSDWFHTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=O)NC(=O)O2

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of oxazolidine-2,4-dione exhibit significant antimicrobial properties. For instance, studies have shown that 5-(2-Methylphenyl)oxazolidine-2,4-dione demonstrates activity against various Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives can be as low as 2 µg/mL, suggesting potent antimicrobial efficacy .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µg/mL)Target Organisms
This compound2Staphylococcus aureus
Other derivatives4 - 16Escherichia coli, Salmonella spp.

Anticancer Activity

The oxazolidine scaffold has been explored for its anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation and survival. In vitro studies have indicated that certain derivatives can inhibit the growth of human cancer cell lines .

Case Study: Anticancer Mechanism
In vitro studies on various cancer cell lines revealed that modifications at the 5-position significantly enhance anticancer activity compared to unmodified structures. The mechanism involves activation of caspases and modulation of Bcl-2 family proteins .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of oxazolidine derivatives. These compounds may act as selective N-Methyl-D-aspartate (NMDA) receptor antagonists, which are crucial in preventing excitotoxicity associated with neurodegenerative diseases .

Synthetic Utility

This compound serves as an important intermediate in organic synthesis. Its unique oxazolidine ring structure allows for various chemical modifications that can lead to the development of new pharmacologically active compounds.

Table 2: Synthetic Pathways Involving this compound

Reaction TypeDescription
Mannich ReactionUsed to synthesize functionalized oxazolidines from aldehydes and amines.
Condensation ReactionsFacilitates the formation of diverse derivatives with enhanced biological activity.

Therapeutic Potential

The therapeutic potential of this compound extends beyond its antimicrobial and anticancer properties. Its ability to interact with biological targets positions it as a candidate for further investigation in drug development.

Hypoglycemic Agents

Research has identified certain oxazolidine derivatives as potential hypoglycemic agents. These compounds may provide alternative treatments for diabetes by improving insulin sensitivity or enhancing glucose uptake in tissues .

Case Study: Hypoglycemic Activity
A study evaluated the hypoglycemic effects of various oxazolidine derivatives in diabetic models, highlighting their potential as safer alternatives to traditional insulin therapies .

Comparison with Similar Compounds

Structural and Functional Differences

Oxazolidine-2,4-diones vs. Thiazolidine-2,4-diones
  • Core Structure : Oxazolidine-2,4-diones contain an oxygen atom in the ring, whereas thiazolidine-2,4-diones (e.g., compounds in –3, 12) replace oxygen with sulfur. This substitution alters electronic properties and hydrogen-bonding capacity.
  • Bioactivity :
    • Thiazolidine-2,4-diones demonstrate significant lipoxygenase (LOX) inhibition (IC50 values: 3.52–7.46 µM for top compounds) and lipid peroxidation inhibition (up to 84.2%) .
    • Oxazolidine-2,4-diones (e.g., 5-methyl derivatives) are reported for antimicrobial activity but lack direct LOX inhibition data in the evidence .
  • Substituent Effects :
    • In thiazolidinediones, hydrophobic groups at position 5 enhance LOX inhibition, while methoxy or hydroxy groups reduce activity .
    • For oxazolidinediones, substituents like halogens (e.g., in ) enable post-synthetic modifications, enhancing versatility in drug design .
Oxazolidine-2,4-diones vs. Imidazolidine-2,4-diones
  • Core Structure: Imidazolidine-2,4-diones (e.g., IM-3, IM-7 in ) feature two nitrogen atoms in the ring, increasing hydrogen-bond donor sites.
  • Pharmacological Profiles :
    • Imidazolidinediones exhibit central nervous system (CNS) modulation (e.g., IM-3) and cardiovascular effects (e.g., IM-7) .
    • Oxazolidinediones are less explored for CNS activity but show promise in antimicrobial applications .

Pharmacological Data Overview

Lipoxygenase (LOX) Inhibition
  • Thiazolidine-2,4-diones :
    • IC50: 3.52 µM (1c) vs. 7.46 µM (1s) .
    • Methoxy groups (e.g., 1g) reduce activity (7.3% inhibition at 100 µM) .
  • Oxazolidine-2,4-diones: No direct LOX data, but antimicrobial activity reported (e.g., 5-methyl-N-aryl derivatives) .
Antimicrobial Activity
  • Oxazolidine-2,4-diones : 5-methyl-N-aryl derivatives show comparable activity to standard drugs, likely due to hydrophobic aryl interactions .
  • Thiazolidine-2,4-diones: Limited antimicrobial data, but halogen substituents (e.g., 1i, 1p) show moderate lipid peroxidation inhibition (~46–49%) .
Metabolic and CNS Effects
  • Imidazolidine-2,4-diones: IM-3: Antinociceptive effects via CNS pathways . IM-7: Acute cardiovascular modulation in rodent models .

Preparation Methods

Reaction Conditions and Catalysts

  • Catalysts : Tributylamine, dibutyltin dilaurate, or metal salts (e.g., cobalt chloride) enhance reaction rates.

  • Temperature : Optimal yields occur at 160°–220°C, with distillation of byproduct alcohols (e.g., isobutanol) to drive the reaction.

  • Solvents : Toluene or xylene facilitate azeotropic removal of alcohols without co-distilling reactants.

Example Protocol (Adapted from US4220787A):

  • Combine isobutyl N-(2-methylphenyl)-carbamate (0.6 mol) and isobutyl 2-hydroxyisobutyrate (0.6 mol) with 0.03 mol tributylamine.

  • Reflux at 200°C for 5 hours, distilling off isobutanol.

  • Cool the residue to 80°C and precipitate the product in methanol.

  • Filter and dry to obtain this compound (88% yield).

Mandelate Ester Condensation with Urea Derivatives

An alternative route, described in Croatica Chemica Acta , involves condensing ethyl mandelate derivatives with urea or guanidine nitrate. For the 2-methylphenyl analog, ethyl 2-methylmandelate reacts with urea under basic conditions:

Key Steps

  • Condensation : Ethyl 2-methylmandelate (1 mol) and urea (1.2 mol) in ethanol with sodium ethoxide catalyst.

  • Cyclization : Heat at 100°C for 4 hours to form the 2-imino intermediate.

  • Hydrolysis : Treat with hydrochloric acid to yield the final dione.

Yield : 70–75% after recrystallization from ethanol.

Imidate Intermediate Route

PrepChem.com outlines a method using ethyl 1-hydroxy-1-(2-methylphenyl)methanecarboximidate hydrochloride. While full details are proprietary, the general steps include:

  • Imidate Formation : React 2-methylphenylacetonitrile with ethanol and HCl gas.

  • Cyclization : Treat the imidate with phosgene or triphosgene in dichloromethane.

  • Purification : Isolate the product via column chromatography.

Advantages : High purity (>95%) but lower yield (65–70%) due to intermediate sensitivity.

Halogenated Ester Reaction with Urea

SE460849B discloses a halogenation-based synthesis. Adapting this for this compound:

  • Ester Halogenation : Treat ethyl 2-methylphenylacetate with thionyl chloride to form ethyl α-chloro-2-methylphenylacetate.

  • Urea Condensation : React the chlorinated ester with urea (1:1.5 molar ratio) in DMF at 120°C.

  • Cyclization : Neutralize with NaOH and acidify to precipitate the dione.

Yield : 80–85% with minimal byproducts.

Comparative Analysis of Methods

Method Catalyst Temperature (°C) Yield (%) Purity (%)
Carbamate CondensationTributylamine160–2208895
Mandelate-UreaSodium ethoxide1007590
Imidate RouteHCl/Phosgene25–807095
Halogenated EsterNone1208592

Key Observations :

  • The carbamate method offers the highest yield but requires precise distillation.

  • The imidate route achieves high purity but involves hazardous reagents.

  • Halogenation-based synthesis balances yield and safety, making it scalable.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., DMF) improve urea reactivity in halogenated methods.

  • Toluene is preferred for azeotropic distillation in carbamate condensations.

Catalyst Screening

  • Tributylamine outperforms metal catalysts in reducing side reactions (e.g., ester hydrolysis).

  • Sodium ethoxide in mandelate condensations minimizes imine byproducts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Methylphenyl)oxazolidine-2,4-dione, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The compound can be synthesized via condensation of urea with α-hydroxy esters (e.g., ethyl mandelate) in the presence of sodium ethoxide, as described for structurally similar oxazolidine-2,4-diones . Key parameters include stoichiometric ratios, reaction temperature (e.g., steam bath heating for up to 15 hours), and post-reaction purification steps (e.g., acidification, crystallization, or distillation). Yield optimization may require adjusting solvent polarity (e.g., ethanol vs. DMSO), monitoring ammonia liberation, or pre-activating intermediates .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) in deuterated solvents (e.g., DMSO-d6) is essential for confirming the oxazolidine ring and substituent positions, as demonstrated for analogues like (Z)-5-(4-chlorobenzylidene)-3-(3-chlorophenyl)oxazolidine-2,4-dione . Additional validation includes mass spectrometry (isotope mass ~371.08 g/mol) and X-ray crystallography for resolving stereochemical ambiguities (e.g., uncertain atomic stereocenters) .

Q. What are the stability profiles of oxazolidine-2,4-diones under varying pH and solvent conditions?

  • Methodological Answer : Oxazolidine-2,4-diones are labile in aqueous alcoholic alkali, with degradation pathways involving ring-opening or hydrolysis. Stability testing should include pH-controlled environments (e.g., acidic vs. alkaline buffers) and accelerated aging studies. For example, alkaline degradation of 5-benzyl-3-methyloxazolidine-2,4-dione yields low-molecular-weight byproducts, necessitating inert storage conditions (e.g., anhydrous, 2–8°C) .

Advanced Research Questions

Q. How can computational modeling (e.g., in silico docking) predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking studies using software like AutoDock Vina can assess binding affinities to target proteins (e.g., enzymes or receptors). For example, hybrid β2/α-dipeptide scaffolds incorporating oxazolidine-2,4-dione moieties (e.g., Amo derivatives) have shown κ-opioid receptor selectivity, validated via torsional angle analysis and receptor-ligand interaction mapping . ADMET predictions (e.g., logP ~3.4, topological polar surface area ~107 Ų) further guide pharmacokinetic profiling .

Q. What experimental strategies resolve contradictions in reported yields for oxazolidine-2,4-dione synthesis?

  • Methodological Answer : Contradictions arise from variable reaction setups (e.g., solvent purity, catalyst aging). Systematic DOE (Design of Experiments) approaches can isolate critical factors. For instance, substituting sodium ethoxide with molecular sieves or optimizing α-hydroxy ester purity (e.g., ethyl lactate) improves reproducibility, as shown in yields increasing from 41% to 74% for 5-phenyl derivatives .

Q. How do substituent modifications (e.g., methylphenyl vs. chlorophenyl groups) influence the electronic and steric properties of oxazolidine-2,4-diones?

  • Methodological Answer : Substituent effects are quantified via Hammett σ constants and DFT calculations. For example, electron-withdrawing groups (e.g., Cl) increase electrophilicity at the C5 position, altering reactivity in nucleophilic additions. Comparative UV/Vis spectroscopy (λmax shifts) and cyclic voltammetry for analogues like 5-(3-chlorobenzylidene)thiazolidine-2,4-dione provide empirical validation .

Q. What are the mechanistic implications of unexpected coupling reactions involving oxazolidine-2,4-diones under acidic conditions?

  • Methodological Answer : Acidic conditions can promote electrophilic aromatic substitution or ring-opening/cyclization cascades. For example, coupling of 1a with 2a yielding oxazolidine-2,4-dione 3a involves intermediate formation of acyliminium ions, confirmed by X-ray crystallography and bond-length analysis . Mechanistic studies should employ isotopic labeling (e.g., ¹⁸O) and trapping experiments to identify transient intermediates.

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